molecular formula C8H9NO2 B12380463 Acetaminophen-d5

Acetaminophen-d5

Cat. No.: B12380463
M. Wt: 156.19 g/mol
InChI Key: RZVAJINKPMORJF-RALIUCGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetaminophen-d5, also known as deuterated acetaminophen, is a stable isotope-labeled compound. It is a derivative of acetaminophen where five hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in pharmacokinetic studies, due to its ability to act as a tracer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetaminophen-d5 involves the acetylation of deuterated p-aminophenol with acetic anhydride. The reaction typically proceeds as follows:

    Starting Materials: Deuterated p-aminophenol and acetic anhydride.

    Reaction Conditions: The reaction is carried out in a solvent such as deuterated water or deuterated methanol, under reflux conditions.

    Procedure: The deuterated p-aminophenol is dissolved in the solvent, and acetic anhydride is added dropwise. The mixture is heated under reflux for several hours until the reaction is complete.

    Isolation: The product is isolated by cooling the reaction mixture, followed by filtration and recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of deuterated p-aminophenol and acetic anhydride are used.

    Automated Systems: Automated reactors and purification systems are employed to ensure consistency and purity.

    Quality Control: Rigorous quality control measures are in place to ensure the final product meets the required specifications for research use.

Chemical Reactions Analysis

Types of Reactions

Acetaminophen-d5 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form N-acetyl-p-benzoquinone imine (NAPQI), a toxic metabolite.

    Reduction: It can be reduced back to p-aminophenol under certain conditions.

    Substitution: The hydroxyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.

Major Products

    Oxidation: N-acetyl-p-benzoquinone imine (NAPQI).

    p-Aminophenol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Acetaminophen-d5 is widely used in scientific research due to its unique properties. Some of its applications include:

    Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of acetaminophen in the body.

    Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites.

    Drug Interaction Studies: Used to study interactions between acetaminophen and other drugs.

    Toxicology Studies: Helps in assessing the toxicity and safety profile of acetaminophen.

Mechanism of Action

Acetaminophen-d5 exerts its effects through similar mechanisms as acetaminophen. It primarily works by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. This inhibition leads to reduced pain and fever. Additionally, this compound is metabolized to N-acylphenolamine (AM404), which acts on the transient receptor potential vanilloid 1 (TRPV1) and cannabinoid 1 receptors in the brain, contributing to its analgesic effects .

Comparison with Similar Compounds

Similar Compounds

    Acetaminophen: The non-deuterated form of acetaminophen-d5.

    Paracetamol: Another name for acetaminophen.

    N-acetyl-p-benzoquinone imine (NAPQI): A toxic metabolite of acetaminophen.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which makes it an ideal tracer for pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis using mass spectrometry.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

156.19 g/mol

IUPAC Name

2-deuterio-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetamide

InChI

InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i1D,2D,3D,4D,5D

InChI Key

RZVAJINKPMORJF-RALIUCGRSA-N

Isomeric SMILES

[2H]CC(=O)NC1=C(C(=C(C(=C1[2H])[2H])O)[2H])[2H]

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)O

Origin of Product

United States

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